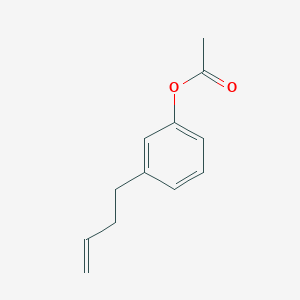

4-(3-Acetoxyphenyl)-1-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Acetoxyphenyl)-1-butene, or 4-APB, is a synthetic compound belonging to the class of substituted phenethylamines. It is an agonist of the serotonin 5-HT2A receptor, and has been studied for its potential applications in scientific research.

科学的研究の応用

Synthesis, Characterization, Antioxidant, and Antibacterial Activities of New Benzamides

Specific Scientific Field

This research falls under the field of Organic Chemistry and Pharmacology.

Summary of the Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Methods of Application or Experimental Procedures

The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Specific Scientific Field

This research is in the field of Medicinal Chemistry and Pharmacology.

Summary of the Application

A new hybrid compound of chalcone-salicylate (title compound) has been successfully synthesized . The structure of the title compound has been established by spectroscopic analysis . It was explored for its potency against breast cancer .

Methods of Application or Experimental Procedures

The compound was synthesized under reflux condition . Its structure was established by UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation .

Results or Outcomes

The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Functionalized Porphyrins for Bioconjugation

Specific Scientific Field

This research is in the field of Organic Chemistry and Biochemistry.

Summary of the Application

A set of functionalized porphyrins with different linker strategies were synthesized for application in bioconjugation . These porphyrins were conjugated to hyperbranched polyglycerol (hPG) as a biocompatible carrier system for photodynamic therapy (PDT) .

Methods of Application or Experimental Procedures

The reaction of amines with pentafluorophenyl-substituted A3B-porphyrins was used to obtain different useful reactive groups for further functionalization and/or conjugation of these porphyrins to other substrates or materials .

Results or Outcomes

The photocytotoxicity of selected porphyrins as well as of the porphyrin-hPG-conjugates was assessed in cellular assays with human epidermoid carcinoma A-253 and squamous carcinoma CAL-27 cells .

Chemoenzymatic Synthesis of Optically Active Phenolic 3,4-Dihydropyridin-2-Ones

Specific Scientific Field

This research is in the field of Organic Chemistry and Pharmacology.

Summary of the Application

A chemoenzymatic approach for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones (3,4-DHP-2-ones) and their hydroxyphenyl derivatives was developed . These compounds were explored for their potency against breast cancer .

Methods of Application or Experimental Procedures

The key step in the synthesis was a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction .

Results or Outcomes

Different optically active 3,4-DHP-2-ones were prepared with very high enantiomeric excesses (ee = 94–99%) and good yields . The enantioenriched 3,4-DHP-2-ones were easily converted into highly functionalized ®- and (S)-1,4-dihydropyridines (1,4-DHPs) by means of a Vilsmeier–Haack reaction .

Synthesis of Functionalized Porphyrins for Bioconjugation

Results or Outcomes

The photocytotoxicity of selected porphyrins as well as of the porphyrin-hPG-conjugates has been assessed in cellular assays with human epidermoid carcinoma A-253 and squamous carcinoma CAL-27 cells .

Synthesis of a Magnetically Separable Catalyst

Specific Scientific Field

This research is in the field of Materials Science and Catalysis.

Summary of the Application

The research involves the synthesis of a magnetically separable catalyst, specifically 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 .

Methods of Application or Experimental Procedures

The structure of the catalyst was studied using XRD pattern analysis .

Results or Outcomes

The presence of a cubic spinel structure of Fe3O4 in the catalyst structure was verified by observation of diffraction lines at 2θ = 30.52, 35.88, 43.65, 54.18, 57.65 and 63.17 in the XRD pattern .

特性

IUPAC Name |

(3-but-3-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHDLAFMYGIQKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641194 |

Source

|

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Acetoxyphenyl)-1-butene | |

CAS RN |

890097-78-6 |

Source

|

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)